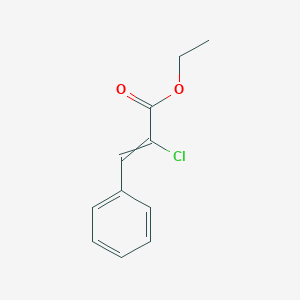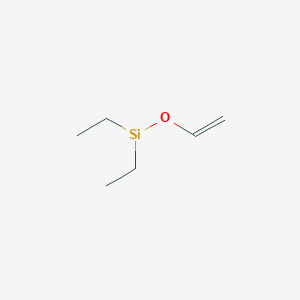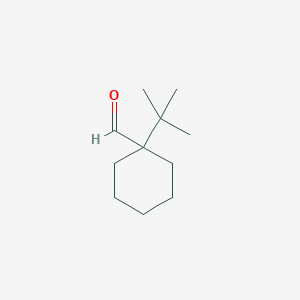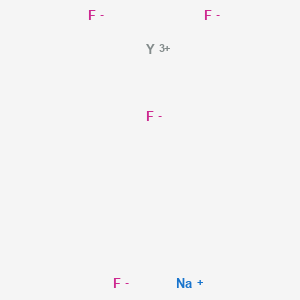
2,2-Dimethyl-3-(2,2,2-trichloroethyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-(2,2,2-trichloroethyl)oxirane is a chemical compound with a unique structure that includes an oxirane ring and a trichloroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(2,2,2-trichloroethyl)oxirane typically involves the reaction of 2,2,2-trichloroethanol with an appropriate epoxidizing agent. One common method is the use of a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), which facilitates the formation of the oxirane ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and passed through a reactor under controlled conditions. This method ensures consistent product quality and can be scaled up to meet commercial demands.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-3-(2,2,2-trichloroethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the trichloroethyl group to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alcohols, amines, thiols.
Major Products
The major products formed from these reactions include diols, substituted oxiranes, and various reduced derivatives of the trichloroethyl group .
Applications De Recherche Scientifique
2,2-Dimethyl-3-(2,2,2-trichloroethyl)oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-(2,2,2-trichloroethyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to enzyme inhibition or modification of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxirane, 2,3-dimethyl-, cis-: Similar structure but lacks the trichloroethyl group.
Oxirane, 3-ethyl-2,2-dimethyl-: Contains an ethyl group instead of a trichloroethyl group.
Uniqueness
2,2-Dimethyl-3-(2,2,2-trichloroethyl)oxirane is unique due to the presence of the trichloroethyl group, which imparts distinct chemical properties and reactivity compared to other oxiranes. This makes it valuable for specific applications where such reactivity is desired .
Propriétés
Numéro CAS |
65948-62-1 |
|---|---|
Formule moléculaire |
C6H9Cl3O |
Poids moléculaire |
203.5 g/mol |
Nom IUPAC |
2,2-dimethyl-3-(2,2,2-trichloroethyl)oxirane |
InChI |
InChI=1S/C6H9Cl3O/c1-5(2)4(10-5)3-6(7,8)9/h4H,3H2,1-2H3 |
Clé InChI |
UOGGPKAJJBQFHS-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(O1)CC(Cl)(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline](/img/structure/B14482012.png)
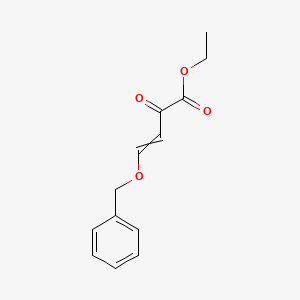
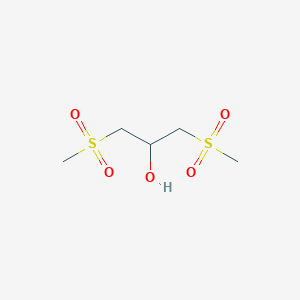
![3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid](/img/structure/B14482033.png)

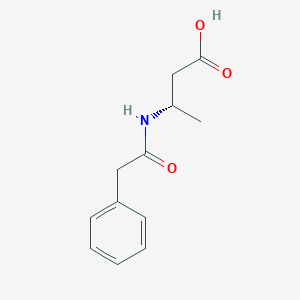
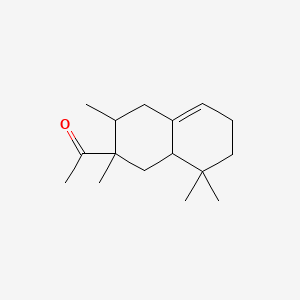
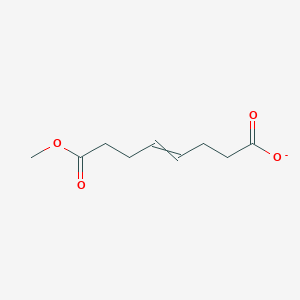
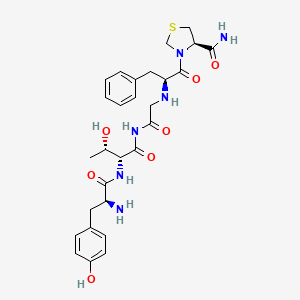
![N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine](/img/structure/B14482085.png)
